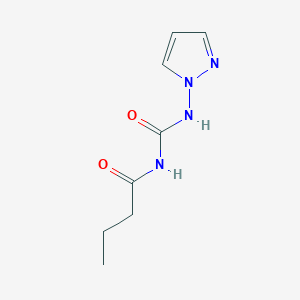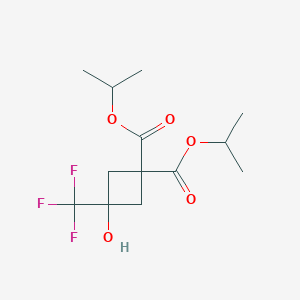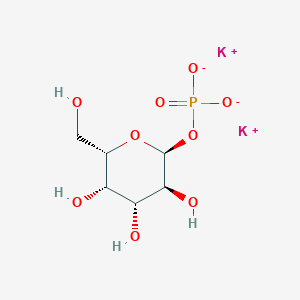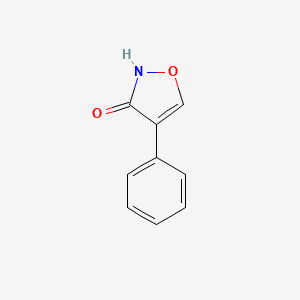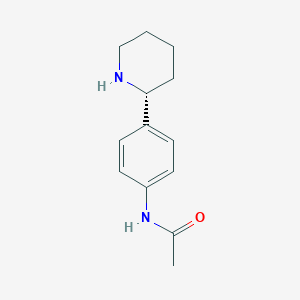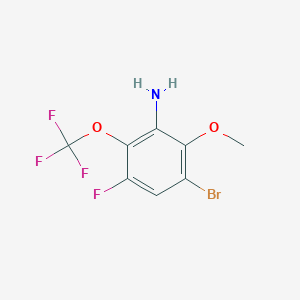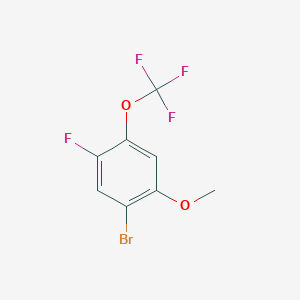![molecular formula C10H8BrIN2 B15206659 1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15206659.png)
1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole is an organic compound that features both bromine and iodine atoms attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole typically involves the bromination and iodination of a pyrazole derivative. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require a solvent such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Aplicaciones Científicas De Investigación
1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole involves its interaction with molecular targets through its bromine and iodine atoms. These halogens can form strong bonds with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(Bromomethyl)phenyl)ethanone: This compound has a similar bromomethylphenyl group but lacks the pyrazole ring and iodine atom.
4-(Bromomethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a pyrazole ring and iodine atom.
Uniqueness
1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole is unique due to the presence of both bromine and iodine atoms on a pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C10H8BrIN2 |
|---|---|
Peso molecular |
362.99 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)phenyl]-4-iodopyrazole |
InChI |
InChI=1S/C10H8BrIN2/c11-5-8-1-3-10(4-2-8)14-7-9(12)6-13-14/h1-4,6-7H,5H2 |
Clave InChI |
RHRZZYLAXUBDOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CBr)N2C=C(C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B15206577.png)
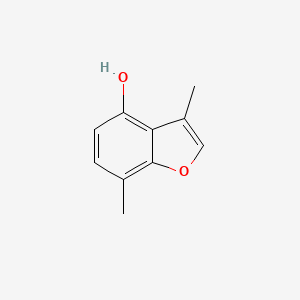
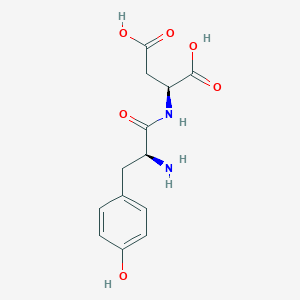
![(2S,3AS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15206592.png)
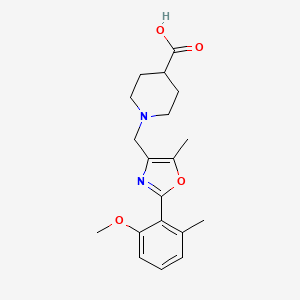
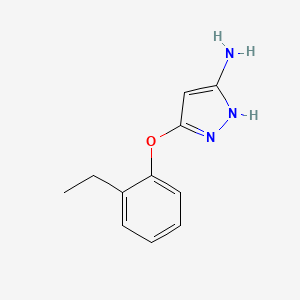
![3-Bromo-6-chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B15206629.png)
